molecular formula C16H12N4O5S B13359765 (5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate

(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate

Cat. No.: B13359765
M. Wt: 372.4 g/mol
InChI Key: ZIHLOOAOOBQMOT-UHFFFAOYSA-N
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Description

“(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate” is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-nitrophenyl group at the 5-position and a methyl 2-(methylthio)nicotinate moiety at the 2-position. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, known for its electron-deficient nature and applications in medicinal chemistry due to its bioisosteric properties with carboxylic acids and amides . The methylthio group on the nicotinate moiety may influence lipophilicity, impacting membrane permeability and pharmacokinetics.

Characterization methods such as $ ^1H $ NMR, $ ^13C $ NMR, IR spectroscopy, mass spectrometry, and elemental analysis are standard for confirming its structure .

Properties

Molecular Formula

C16H12N4O5S

Molecular Weight

372.4 g/mol

IUPAC Name

[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C16H12N4O5S/c1-26-15-12(3-2-8-17-15)16(21)24-9-13-18-19-14(25-13)10-4-6-11(7-5-10)20(22)23/h2-8H,9H2,1H3

InChI Key

ZIHLOOAOOBQMOT-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The nitrophenyl group is introduced via nitration of the corresponding phenyl precursor. The final step involves esterification of the oxadiazole intermediate with 2-(methylthio)nicotinic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, base catalysts like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of (5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group can participate in electron transfer processes, while the oxadiazole ring can engage in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Class Heterocycle Key Substituents Antimicrobial Activity (vs. E. coli, B. mycoides, C. albicans)
Target Oxadiazole Derivative 1,3,4-Oxadiazole 4-Nitrophenyl, 2-(methylthio)nicotinate Not reported in evidence
High-Activity Thiadiazoles* 1,3,4-Thiadiazole 4-Nitrophenyl, pyrazolyl, methylidene Superior activity (specific MIC values not provided)
Moderate Thiadiazoles 1,3,4-Thiadiazole Methyl, hydrazine derivatives Moderate activity

*Four thiadiazole derivatives outperformed others in the study, though exact structures were unspecified .

Notes and Limitations

Data Gaps : Direct comparative bioactivity data for the target oxadiazole derivative are unavailable in the provided evidence.

Structural Influence : The oxygen vs. sulfur heterocycle may differentially affect redox properties and enzyme binding.

Future Directions : Comparative studies on MIC values, cytotoxicity, and pharmacokinetics are needed to validate hypotheses.

Biological Activity

The compound (5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a nitrophenyl group and a methylthio group attached to a nicotinate backbone. Its chemical structure can be represented as follows:

  • IUPAC Name : (5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate
  • Molecular Formula : C12_{12}H10_{10}N4_{4}O3_{3}S
  • Molecular Weight : 286.30 g/mol

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the nitrophenyl group enhances these activities due to its electron-withdrawing properties.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to (5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate have shown significant activity against various bacterial strains.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
P. aeruginosa12

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. For example, derivatives of oxadiazole have been shown to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies demonstrated that (5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-(methylthio)nicotinate inhibited the growth of several cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism Reference
MCF-7 (Breast)10Induction of apoptosis
HeLa (Cervical)8Cell cycle arrest in G0/G1 phase
A549 (Lung)12Inhibition of proliferation

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in signaling pathways related to growth and survival. The nitro group may facilitate interactions with nucleophiles within the cell, leading to modified protein functions.

Research Findings

Recent studies have indicated that similar compounds can inhibit key enzymes involved in cancer progression:

  • c-Myc Inhibition : Compounds with oxadiazole rings have been shown to disrupt c-Myc-Max dimerization, a crucial step in oncogenic signaling pathways. This inhibition leads to reduced transcriptional activity associated with tumor growth .

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